
4,4'-Dihydroxybiphenyl
Description
Historical Context and Significance of Biphenyl Derivatives in Chemical Science
The study of biphenyl derivatives dates back more than 160 years, with early synthesis trials beginning in the mid-19th century. rsc.org Initially, these compounds were primarily of academic interest. However, their utility expanded significantly over time. Biphenyls, which consist of two benzene rings linked together, serve as a fundamental backbone in a vast array of molecules, including natural products, pharmacologically active compounds, and materials for organic light-emitting diodes (OLEDs). rsc.orgarabjchem.org
The significance of biphenyl derivatives grew with the development of various coupling reactions like the Wurtz-Fittig and Ullmann reactions, which enabled their synthesis with greater control and efficiency. rsc.orgrsc.org This led to their use as intermediates in the production of emulsifiers, optical brighteners, and crop protection products. wikipedia.orgijsdr.org A major historical application was the production of polychlorinated biphenyls (PCBs), once widely used as coolants and insulating fluids due to their stability. arabjchem.orgwikipedia.org The rigid structure of the biphenyl unit also made it a key component in the development of liquid crystals, materials that possess properties of both liquids and solids. arabjchem.orgtandfonline.com
Evolution of Research Interests in 4,4'-Dihydroxybiphenyl
Research into this compound specifically has been driven by its exceptional properties, such as high heat resistance, making it a valuable industrial intermediate. Early interest focused on its synthesis and basic characterization. One method to produce this compound involves the sulfonation of biphenyl, followed by base hydrolysis. wikipedia.org Fungi have also been studied for their ability to hydroxylate biphenyl to produce both 4-hydroxybiphenyl and this compound. nih.gov
The primary driver for research into this compound has been its role as a monomer in the synthesis of advanced, high-performance polymers. It is a crucial component in the manufacture of thermoplastics like liquid crystalline polymers (LCPs), polyesters, polycarbonates, and polysulfones. acs.orgvaluates.com These polymers are noted for their thermal stability and mechanical strength. For instance, copolyesters containing this compound are used as melt-processable, heat-resistant materials. The compound's ability to impart liquid crystalline properties to polymers has been a significant area of investigation, with studies exploring its use in creating thermotropic liquid crystalline polyurethanes and poly(ester imides). acs.orgscientific.net
Current State of Knowledge and Emerging Research Directions for this compound
Currently, this compound is recognized as a key intermediate for high-value chemicals, with a global market projected to grow significantly, driven by demand for high-performance polymers in the electronics, automotive, and aerospace industries. valuates.comarchivemarketresearch.com Approximately 45% of its use is in the liquid crystalline polymer industry. valuates.com Research continues to focus on optimizing its use in these materials. For example, it is used to create polyimides and polybenzoxazoles for gas separation membranes and to synthesize hydrogels with temperature-responsive behaviors. vt.eduresearchgate.net
Emerging research is expanding the applications of this compound into new domains. There is a growing focus on developing higher purity grades for specialized electronic materials and exploring more sustainable and environmentally friendly production methods. archivemarketresearch.com Novel applications are being investigated that leverage the unique properties of the compound. archivemarketresearch.com These include its use as a precursor for crosslinked polymers with intramolecular pi-pi interactions and in the synthesis of materials for non-linear optics. nih.gov Furthermore, its potential in bioremediation is being explored, with studies showing that laccase enzymes can be used for its biotransformation, highlighting its role in research on endocrine-disrupting compounds. acs.orgresearchgate.net
Interactive Data Table: Properties of this compound
Property | Value |
Chemical Formula | HOC₆H₄C₆H₄OH |
Molecular Weight | 186.21 g/mol |
Appearance | White to light yellow crystalline solid/powder |
Melting Point | 280-282 °C |
Solubility | Slightly soluble in water; soluble in ethanol, ether, benzene |
CAS Number | 92-88-6 |
Properties
IUPAC Name |
4-(4-hydroxyphenyl)phenol | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCBEIPGXKNHFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54614-69-6 (mono-hydrochloride salt) | |
Record name | 4,4'-Dihydroxybiphenyl | |
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DSSTOX Substance ID |
DTXSID1029120 | |
Record name | 4,4'-Biphenyldiol | |
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Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Off-white, light beige, or light gray odorless powder; [Acros Organics MSDS] | |
Record name | [1,1'-Biphenyl]-4,4'-diol | |
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Record name | 4,4'-Dihydroxybiphenyl | |
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Vapor Pressure |
0.00000079 [mmHg] | |
Record name | 4,4'-Dihydroxybiphenyl | |
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CAS No. |
92-88-6 | |
Record name | 4,4′-Dihydroxybiphenyl | |
Source | CAS Common Chemistry | |
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Record name | 4,4'-Dihydroxybiphenyl | |
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Record name | 4,4'-Dihydroxybiphenyl | |
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Record name | [1,1'-Biphenyl]-4,4'-diol | |
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Record name | 4,4'-Biphenyldiol | |
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Record name | Biphenyl-4,4'-diol | |
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Record name | 4,4'-BIPHENYLDIOL | |
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Synthetic Methodologies and Reaction Pathways of 4,4'-dihydroxybiphenyl
Classical and Modern Synthetic Routes
The preparation of 4,4'-dihydroxybiphenyl has been approached through several chemical strategies, ranging from classical multi-step processes to more direct modern syntheses. These methods are often evaluated based on yield, purity of the final product, and the complexity of the required procedures.
Decomposition of 4,4'-Di(2-hydroxy-2-propyl)biphenyl
A notable process for synthesizing this compound involves the decomposition of 4,4'-di(2-hydroxy-2-propyl)biphenyl. google.com This method is advantageous as it can minimize the formation of by-products, leading to easier purification of the desired compound. google.com The reaction is typically carried out in acetonitrile as a solvent, with hydrogen peroxide and an acid catalyst. google.comgoogleapis.com
The process involves mixing the starting material, 4,4'-di(2-hydroxy-2-propyl)biphenyl, with hydrogen peroxide in acetonitrile, followed by the addition of an acid catalyst to initiate the reaction. google.com The reaction temperature is maintained between 20°C and the boiling point of acetonitrile. google.com This approach allows for the formation of a homogeneous solution upon completion, from which the this compound can be recovered. google.com Purification of the crude product is often achieved through recrystallization from solvents like acetonitrile, methanol, or acetone. google.com
Reactant | Reagents | Solvent | Temperature | Yield | Reference |
4,4'-Di(2-hydroxy-2-propyl)biphenyl | Hydrogen peroxide, Acid catalyst (e.g., perchloric acid) | Acetonitrile | 20°C to boiling point of acetonitrile | 97.8% | googleapis.com |
4,4'-Di(2-hydroxy-2-propyl)biphenyl | Hydrogen peroxide, Acid catalyst (e.g., sulfuric acid) | Acetonitrile | Not specified | 92.9% | googleapis.com |
Oxidative Dimerization Processes
Oxidative dimerization of phenols represents another significant pathway to this compound and its derivatives. This process involves the coupling of phenol molecules, often facilitated by a one-electron oxidant that generates radical intermediates. The regioselectivity of this coupling is influenced by the steric and electronic properties of substituents on the phenol ring.
One classical example starts with 2,6-di-tert-butylphenol, which undergoes oxidative dimerization, followed by reduction and dealkylation steps. google.comgoogle.com While effective, this multi-step process can be cumbersome and may require costly reagents and catalysts, complicating the purification process. google.com
More direct oxidative coupling methods have also been explored. For instance, the use of iron(III) chloride (FeCl₃) as an oxidant has been shown to be effective for the dimerization of certain phenols. jraic.com In a typical procedure, the phenol is heated in an aqueous solution of FeCl₃, leading to the formation of a diphenoquinone intermediate, which is then reduced to the corresponding diol. jraic.com
Starting Material | Oxidant/Catalyst | Key Steps | Notes | Reference |
2,6-Di-tert-butylphenol | Not specified in detail | Oxidative dimerization, reduction, dealkylation | A multi-step process that can be complex and require significant purification. | google.comgoogle.com |
2,3,5-Trimethylphenol | Iron(III) Chloride Hexahydrate | Oxidative coupling to quinone, then reduction | The reaction is heated to 65°C, and the intermediate quinone is reduced with zinc dust. | |
Phenol | Horseradish peroxidase, H₂O₂ | Enzymatic oxidative coupling | An in vitro system demonstrating a greener approach to dimerization. | capes.gov.br |
Polycondensation Reactions for Arylene Main-Chain Ionomers
This compound is a critical monomer in the synthesis of arylene main-chain ionomers, which are polymers with ionic groups attached to the aromatic backbone. mdpi.comresearchgate.net These materials are of interest for applications such as fuel cell membranes. mdpi.commdpi.com The synthesis of these ionomers is typically achieved through polycondensation reactions. mdpi.com
In a representative synthesis, this compound is reacted with a fluorinated monomer, such as perfluoro-p-xylene (PFX), in a nucleophilic aromatic substitution reaction. mdpi.comresearchgate.net The reaction is carried out in a solvent like N,N-dimethylacetamide (DMAc) at elevated temperatures, with a base such as potassium carbonate to deprotonate the hydroxyl groups of the biphenol. mdpi.com The resulting poly(arylene ether) can then be further functionalized to introduce ionic groups. mdpi.comresearchgate.net
Advanced Synthetic Strategies and Green Chemistry Approaches
In response to growing environmental concerns, there is a significant push towards developing more sustainable and "green" synthetic methods for chemical production. organic-chemistry.orgijnc.ir This includes the synthesis of this compound, where enzymatic and other sustainable approaches are being explored.
Enzymatic Production of this compound
Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis. ijnc.ir The enzymatic production of this compound has been demonstrated using various microorganisms and isolated enzymes. capes.gov.brnih.gov
Fungi, in particular, have been shown to hydroxylate biphenyl to produce both 4-hydroxybiphenyl and this compound. nih.gov Strains of Absidia, for example, can efficiently carry out this transformation. nih.gov The process often requires an oxidizable carbon source for the reaction to proceed. nih.gov
In vitro enzymatic systems have also been developed. For instance, horseradish peroxidase, in the presence of hydrogen peroxide, can catalyze the coupling of phenol to form this compound. capes.gov.br This method avoids the use of harsh reagents and conditions typical of many classical syntheses.
Biocatalyst/Enzyme | Substrate | Product(s) | Key Findings | Reference |
Absidia species | Biphenyl | 4-Hydroxybiphenyl, this compound | Certain fungal strains can effectively hydroxylate biphenyl. | nih.gov |
Horseradish Peroxidase | Phenol | This compound | An in vitro enzymatic system that provides a greener route to the target compound. | capes.gov.br |
Aspergillus toxicarius | Biphenyl | 4-hydroxybiphenyl, this compound | Metabolism occurs through successive hydroxylations. | sigmaaldrich.com |
Sustainable Synthetic Methods
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgcarloerbareagents.com In the context of this compound synthesis, this translates to exploring alternative solvents, reducing energy consumption, and using less toxic reagents. ijnc.ircarloerbareagents.com
Reaction Mechanisms and Intermediates
The reactivity of this compound is centered around its two phenolic hydroxyl groups and the biphenyl backbone, allowing for a range of chemical transformations.
Dehydrogenation Reactions to Form Diphenoquinones
The oxidation of this compound and its derivatives can lead to the formation of diphenoquinones. This process is a dehydrogenation reaction that proceeds through radical intermediates. The industrial synthesis of 4,4'-biphenol itself can be achieved from 2,6-di-tert-butylphenol, which involves a reaction with oxygen to produce phenol radicals that dimerize to form a diphenoquinone. wikipedia.org This diphenoquinone intermediate is then subsequently reduced and dealkylated to yield the final product. wikipedia.org
In the case of sterically hindered analogues like 3,5,3′,5′-tetra-tert-butyl-4,4′-dihydroxybiphenyl, oxidation with atmospheric oxygen can be achieved, particularly in the presence of a base or in a dipolar aprotic solvent like dimethylformamide (DMF). ahmadullins.com The reaction mechanism involves the formation of a phenoxyl radical as a key intermediate. ahmadullins.com The process can be accelerated by the presence of the diphenoquinone product itself, which acts as a mild dehydrogenating agent, creating a self-conjugated reaction system. ahmadullins.com The equilibrium between the dihydroxybiphenyl compound and the diphenoquinone generates the phenoxyl radical, which can be detected by ESR spectroscopy. ahmadullins.com
The general steps for this dehydrogenation can be summarized as:
Initial formation of a phenoxyl radical from this compound, either through slow oxidation by atmospheric oxygen or by dehydrogenation via the diphenoquinone. ahmadullins.com
The phenoxyl radical is a resonance-stabilized intermediate.
Subsequent reaction steps lead to the formation of the stable diphenoquinone product.
Acrylation of Phenolic Hydroxyl Groups
The phenolic hydroxyl groups of this compound can be readily functionalized through acrylation. This reaction is typically carried out using acryloyl chloride in the presence of a base to neutralize the HCl byproduct. acs.orgresearchgate.net The reaction converts the hydroxyl groups into more reactive acrylate groups, which are valuable for free-radical polymerization to form hydrogels and other polymers. acs.org
The reaction can produce two forms of acrylated products: this compound monoacrylate and this compound diacrylate. acs.org By using an excess of acryloyl chloride, the reaction can be driven to yield almost 100% of the diacrylate product, this compound diacrylate (44BDA). acs.org The successful conversion of this compound to its acrylated form is confirmed by the disappearance of its characteristic peak and the appearance of a new peak at a different retention time in HPLC analysis. acs.org
Nucleophilic Aromatic Substitution Reactions
While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the hydroxyl groups of this compound can be deprotonated to form a potent nucleophile. wikipedia.orgtestbook.com The resulting diphenoxide ion can then participate in nucleophilic aromatic substitution (SNAr) reactions, displacing a suitable leaving group on an electron-deficient aromatic ring.
A key example of this is the synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl. The mechanism proceeds in two main steps:
Deprotonation: A base, such as potassium carbonate, abstracts the acidic protons from the hydroxyl groups of this compound, generating the dianionic phenoxide.
Nucleophilic Attack: The highly nucleophilic phenoxide ion attacks the electron-deficient carbon atom (ipso-carbon) bearing the leaving group (e.g., a halogen) on an activated aromatic ring, such as 4-chloronitrobenzene. cureffi.org The presence of strong electron-withdrawing groups (like the nitro group) in the ortho or para position to the leaving group is crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgcureffi.org The leaving group is then expelled to form the final ether linkage.
This reaction pathway is fundamental for incorporating the rigid biphenyl moiety into high-performance polymers like polyimides.
Purification and Characterization Techniques in Synthesis
The synthesis of this compound yields a crude product that requires purification to meet the high-purity standards necessary for polymerization and other applications. Subsequent characterization is essential to confirm its identity and purity.
Recrystallization Techniques
Recrystallization is a primary method for purifying crude this compound. google.comgoogle.comgoogleapis.com The principle of this technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. researchgate.net The general procedure involves dissolving the impure solid in a minimum amount of a hot solvent, followed by filtration of the hot solution to remove any insoluble impurities. As the filtrate cools, the solubility of this compound decreases, leading to the formation of high-purity crystals, while the impurities remain dissolved in the solvent. google.comgoogle.comresearchgate.net The purified crystals are then collected by filtration, washed, and dried. google.comgoogle.com
Solvent | Reference |
---|---|
Acetonitrile | google.com, google.com, googleapis.com |
Methanol | google.com, google.com, googleapis.com |
Acetone | google.com, google.com, googleapis.com |
Ethanol | google.com |
Chromatographic Separations (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a vital analytical technique for the characterization of this compound and its reaction products. acs.orggoogle.com It is used for both qualitative and quantitative analysis, allowing for the assessment of purity, identification of by-products, and monitoring of reaction progress. acs.orggoogle.com
In the analysis of the acrylation of this compound, HPLC is used to distinguish the starting material from its mono- and di-acrylated products. acs.org Due to the increase in hydrophobicity after acrylation, the products exhibit longer retention times than the starting material. acs.org For example, in one study, the characteristic peak for this compound was observed at a retention time of 4.5 minutes, while the peak for its diacrylate derivative (44BDA) appeared at 11 minutes, indicating a complete conversion. acs.orgresearchgate.net Commercial specifications for this compound often cite a minimum purity level of ≥98.5% as determined by HPLC. thermofisher.com
Analyte | Retention Time (t_R) | Context | Reference |
---|---|---|---|
This compound | 4.5 min | Analysis of acrylation reaction | acs.org |
This compound diacrylate (44BDA) | 11 min | Analysis of acrylation reaction | acs.org |
Advanced Material Science and Polymer Applications of 4,4'-dihydroxybiphenyl
High-Performance Polymer Synthesis
4,4'-Dihydroxybiphenyl is a crucial monomer utilized in the synthesis of high-performance and heat-resistant polymers. google.comgoogle.comgoogleapis.com Its rigid, symmetrical structure contributes to the enhanced thermal and mechanical properties of the resulting polymers. This compound serves as a foundational building block for a variety of polymer families, including polyesters, polycarbonates, polysulfones, and poly(ester imides). researchgate.netacs.orggoogle.com The integration of the biphenyl moiety into the polymer backbone is a key strategy for developing materials that can withstand demanding operational conditions.
Monomer in Heat-Resistant Polymers and Copolyesters
This compound is a recognized starting monomer for polymers that require high thermal stability. google.comgoogle.comgoogleapis.com Aromatic polyesters, in particular, benefit from its inclusion, exhibiting notable thermal performance. researchgate.netrasayanjournal.co.in For instance, it is a key component in creating ternary copolyesters with p-hydroxybenzoic acid and terephthalic acid, which are classified as thermotropic liquid crystalline polymers and are used as melt-processable, heat-resistant materials. google.comgoogle.comgoogleapis.com
Research has demonstrated the synthesis of novel copolyesters with unique properties by utilizing this compound. A new wholly aromatic random copolyester was synthesized via solution polycondensation using this compound, 3,5-dihydroxytoluene, and isophthaloyl chloride. researchgate.netrasayanjournal.co.in The incorporation of the biphenyl unit is a strategy to enhance thermal characteristics; for example, copolyesters of 4-hydroxybenzoic acid and 4,4′-biphenol terephthalate exhibit high glass transition temperatures. mdpi.com Similarly, novel copolyesters based on polyethylene terephthalate (PET) and 4'-hydroxy-biphenyl-4-carboxylic acid (a derivative) have been shown to form nematic melts at temperatures of 270 °C and higher when the biphenyl-containing unit makes up 60-80 mol% of the composition. nih.gov The compound is also used in the synthesis of other high-performance polymers like liquid-crystalline poly(ester imides). acs.org
Incorporation into Polymer Matrices for Enhanced Thermal and Mechanical Properties
The incorporation of the this compound unit into polymer matrices is a deliberate strategy to improve both thermal stability and mechanical strength. The inherent rigidity of the biphenyl structure restricts the rotational freedom of the polymer chains, which in turn elevates the material's resistance to thermal degradation and physical deformation. This principle is observed in copolymers based on 4,4′-dihydroxydiphenyl, phenolphthalein, and 4,4′-dichlorodiphenyl sulfone, where an increase in rigid fragments leads to higher glass transition temperatures, improved heat resistance, and enhanced elastic and strength properties. nih.gov The introduction of such rigid, linear units into a polymer backbone is a well-established method for creating materials with superior performance characteristics suitable for demanding applications.
Synthesis of Polycarbonates
This compound is an important monomer in the synthesis of specialized polycarbonates. google.com These polycarbonates can be prepared through methods such as melt polycondensation and interfacial polycondensation. mdpi.com The inclusion of the biphenyl unit modifies the standard properties of polycarbonates, leading to materials with specific enhancements. For example, a polycarbonate copolymer was synthesized using a derivative, 3,3′-dibenzoyl-4,4′-dihydroxybiphenyl (DBHP), along with bisphenol-A. wiley.com This modification was specifically aimed at improving the scratch resistance of the final material. wiley.com
A significant application of this compound in polycarbonate synthesis is its copolymerization with bisphenol A (BPA). acs.orgacs.org The resulting copolymers, often abbreviated as DOD-co-PC (where DOD stands for 4,4'-dihydroxydiphenyl), exhibit a superior and well-balanced profile of optical, mechanical, and thermal properties. acs.orgacs.orgresearchgate.net These copolymers are noted for their high light transmission and are unusually resistant to embrittlement after heat aging. acs.orgacs.org Blends of standard bisphenol A polycarbonate (BPA-PC) with DOD-co-PC have also been investigated, demonstrating that adding the copolymer can enhance the properties of the blend. researchgate.net
A primary benefit of incorporating this compound into polycarbonate structures is the significant increase in thermal resistance. Copolymers of this compound and bisphenol A (DOD-co-PC) consistently demonstrate higher glass transition temperatures (Tg) and heat-distortion temperatures (HDT) compared to standard BPA polycarbonate. acs.orgacs.orgresearchgate.net This enhancement is directly related to the rigid and linear nature of the biphenyl unit, which restricts the mobility of the polymer chains, thus requiring more thermal energy to transition from a glassy to a rubbery state. Research on other copolyesters also confirms that increasing the content of biphenyl units leads to a significant rise in the glass transition temperature. mdpi.com For example, a study on copolymers made with tetramethylbisphenol A (TMBPA), another rigid monomer, found that a higher TMBPA content resulted in a higher Tg for the copolymer. nih.gov
Table 1: Comparison of Thermal Properties
Material | Glass Transition Temperature (Tg) | Heat-Distortion Temperature (HDT) | Key Feature | Source(s) |
Bisphenol A Polycarbonate (BPA-PC) | Standard | Standard | Baseline for comparison | researchgate.net |
Copolycarbonate (DOD-co-PC) | High | Higher than BPA-PC | Improved thermal resistance | acs.orgacs.orgresearchgate.net |
P-TBPA/BPA 50/50 Copolymer | 150.20 °C | Not Specified | Higher Tg than APC (143.30 °C) | nih.gov |
P-TBPA/BPA 100/50 Copolymer | 154.26 °C | Not Specified | Highest Tg in the series | nih.gov |
The copolymerization of this compound with bisphenol A yields polycarbonates with markedly improved mechanical properties. These DOD-co-PC copolymers possess high notched Izod impact strength, maintaining their toughness even in thick sections and at low temperatures. acs.orgacs.orgresearchgate.net A standout characteristic is their exceptional resistance to becoming brittle after prolonged exposure to heat. acs.orgresearchgate.net
This enhanced ductility and impact strength are attributed to the unique molecular structure of the biphenyl unit. researchgate.net The low rotational-energy barriers of the phenylene rings around the "inter-ring" C-C bonds in the diphenylene units promote shear yielding, which is a mechanism for absorbing impact energy without fracturing. researchgate.net Theoretical models support this, suggesting that the incorporation of such bisaryl units can lead to a higher entanglement density and craze strength, which in turn improves the bulk toughness of the polymer. acs.org Research into related modified polycarbonates further illustrates this principle; copolymers made with a derivative, 3,3′-dibenzoyl-4,4′-dihydroxybiphenyl, showed improved surface hardness and scratch resistance. wiley.com Similarly, studies on copolymers containing tetramethylbisphenol A (TMBPA) demonstrated that the addition of this rigid monomer increases both the modulus of elasticity and the tensile strength of the resulting polymer. nih.gov
Table 2: Overview of Mechanical Property Enhancements
Polymer System | Mechanical Property Improvement | Underlying Reason | Source(s) |
DOD-co-PC (BPA + this compound) | High notched Izod impact strength, resistance to embrittlement. | Propensity to shear yield due to low rotational energy barriers of diphenylene units. | acs.orgacs.orgresearchgate.net |
DBHP-PC (BPA + Derivative of this compound) | Improved scratch resistance (surface hardness). | Presence of side ketone groups from the DBHP monomer. | wiley.com |
P-TBPA/BPA Copolymer | Increased modulus of elasticity and tensile strength. | Increased rigidity from the TMBPA monomer. | nih.gov |
Enhanced Resistance to Embrittlement
This compound is a key component in developing polymers with enhanced resistance to embrittlement, a critical factor for materials in demanding environments. Its incorporation into copolycarbonates, for instance, results in an outstanding balance of properties including high notched Izod impact strength and an unusual resistance to embrittlement, especially after heat aging. acs.org This is attributed to the rigid biphenyl structure which enhances the polymer's toughness.
The presence of this compound can also improve the stability of polymer compositions. In combination with other stabilizers, it can contribute to an improved resistance to embrittlement in synthetic resins when subjected to elevated temperatures. googleapis.com This stabilizing effect is crucial for maintaining the mechanical integrity of the material over its service life.
Modulating Bond Dissociation Energy for Enhanced Properties
The strategic use of this compound in polymer design allows for the modulation of bond dissociation energy (BDE), leading to superior material properties. By replacing bisphenols with lower BDE, such as bisphenol A, with the high-BDE 4,4'-dihydroxydiphenyl, polycarbonates with significantly enhanced characteristics can be produced. researchgate.netnih.govwiley.com This strategic adjustment in the bisphenol framework results in polycarbonates with exceptional heat and fire resistance. researchgate.netnih.govwiley.com
The enhanced BDE contributes to an extremely high glow-wire flammability index, a high UL-94 V-0 rating, and a significant reduction in heat and smoke release. researchgate.netnih.govwiley.com Furthermore, the π-π stacking interactions within the biphenyl structures lead to a notable enhancement in mechanical strength. researchgate.netnih.gov This approach of tuning BDE provides a novel pathway for designing high-performance and chemically recyclable polymeric materials. researchgate.netnih.gov
Polyimides and Polybenzoxazoles for Gas Separation Membranes
This compound is a crucial monomer for synthesizing high-performance polyimides and polybenzoxazoles (PBOs) used in gas separation membranes. vt.eduvt.edugrafiati.com These polymers are prized for their thermal stability and are fabricated into membranes for various gas separation applications. vt.eduvt.edu A derivative, 3,3'-Diamino-4,4'-dihydroxybiphenyl, has been synthesized via an economical route for this purpose. vt.eduvt.edu
Polyimides containing biphenyl moieties are synthesized to create materials with specific gas separation properties. mdpi.com The structure of these polymers, which can be contorted to hinder chain packing, is a key factor in their performance. mdpi.com The thermal treatment of these polyimide membranes is a critical step to ensure complete imidization and solvent removal, which in turn affects their gas separation capabilities. mdpi.com Research has shown that thermally rearranged (TR) membranes derived from these polymers can exhibit an excellent balance between permeability and selectivity for certain gas pairs. unirioja.es
Polyether Liquid Crystals
This compound is a fundamental component in the preparation of polyether liquid crystals. medchemexpress.comthermofisher.comfishersci.nlscientificlabs.co.uk It serves as an intermediate in their synthesis, contributing to the creation of materials with unique liquid crystal structures. pubcompare.ai These polymers are of interest for their advanced properties and applications.
Polysulfones and Polyphenylene Sulfones
This compound is a primary raw material in the production of polymers like PPSU-type polysulfone, also known as polyphenylenesulfone. wikipedia.org These materials are known for their high thermal stability. wikipedia.org Copolymers based on 4,4'-dihydroxydiphenyl, phenolphthalein, and 4,4'-dichlorodiphenyl sulfone have been synthesized and studied. nih.gov The inclusion of these components leads to higher glass transition temperatures and heat resistance in the resulting copolymers. nih.gov
Synthesized polyphenylene sulfone (PPSU) based on 4,4'-dihydroxydiphenyl and 4,4'-dichlorodiphenylsulfone is used as a polymer matrix for composite materials. researchgate.net
Monomer Composition | Resulting Polymer | Key Properties |
4,4'-dihydroxydiphenyl, phenolphthalein, 4,4'-dichlorodiphenyl sulfone | Copolyphenylene sulfone | Higher glass transition temperature, increased heat resistance nih.gov |
4,4'-dihydroxydiphenyl, 4,4'-dichlorodiphenylsulfone | Polyphenylene sulfone (PPSU) | High thermal stability, suitable as a polymer matrix wikipedia.orgresearchgate.net |
Epoxy Resins and Thermosetting Materials
This compound is employed in the formulation of epoxy resins to create materials with enhanced properties. It can be used as a mesogenic (liquid-crystal-forming) component in the synthesis of epoxy resins. acs.org The diglycidyl ether of this compound can be synthesized by reacting it with epichlorohydrin. wsu.edu This monomer can then be cured to produce liquid crystalline thermosets. wsu.edu
The curing of epoxy resins based on this compound with various agents results in thermosetting materials with unique thermal and mechanical properties. wsu.edu For instance, when cured with sulfanilamide, the resulting liquid crystalline epoxy resin exhibits interesting thermal characteristics. wsu.edu The study of these systems is crucial for developing high-performance thermosets. dtic.mil
Reactants | Product | Application/Property |
This compound, epichlorohydrin | Diglycidyl ether of this compound | Monomer for liquid crystalline epoxy resins wsu.edu |
Diglycidyl ether of this compound, sulfanilamide | Cured Liquid Crystalline Epoxy Resin | Thermosetting material with specific thermal properties wsu.edu |
Functional Polymers and Advanced Materials
This compound serves as a versatile building block for a range of functional polymers and advanced materials. fmect.com Its derivatives are used to create novel materials with specific functionalities. For example, a crosslinker, 4,4′-dihydroxybiphenyl diacrylate (44BDA), has been developed from this compound to synthesize temperature-responsive hydrogels. researchgate.netacs.org These hydrogels, made by polymerizing N-isopropylacrylamide with 44BDA, exhibit a lower critical solution temperature, a key characteristic of "smart" polymers. researchgate.netacs.org
The applications of this compound extend to various fields, including materials science and pharmaceutical research, where it is used in molecular design and the development of new chemical intermediates. pubcompare.ai Its unique structural properties make it a valuable precursor for creating innovative polymer networks. pubcompare.ai
Thermoresponsive Hydrogels
Thermoresponsive hydrogels are smart materials capable of undergoing a reversible volume phase transition in response to temperature changes. This property makes them highly valuable in fields such as drug delivery and tissue engineering. This compound, particularly in its derivatized forms, plays a significant role in the development of these advanced hydrogels.
Research has demonstrated the use of a novel crosslinker derived from this compound, namely 4,4′-dihydroxybiphenyl diacrylate (44BDA), in the synthesis of temperature-responsive hydrogels. echemi.comcymitquimica.comruifuchemical.com These hydrogels are created through the free radical polymerization of N-Isopropylacrylamide (NIPAAm) with 44BDA acting as the crosslinker. echemi.comruifuchemical.com The biphenyl functionality is introduced into the hydrogel network via the acrylate groups on the 44BDA, which crosslink with the NIPAAm chains. echemi.com The incorporation of this hydrophobic, aromatic crosslinker creates a new class of NIPAAm-based hydrogel systems. echemi.comcymitquimica.com These materials have shown resilience and reversible temperature responsiveness over multiple swelling and deswelling cycles. cymitquimica.comruifuchemical.com
The synthesis involves dissolving the 44BDA crosslinker and the NIPAAm monomer in a solvent like Dimethyl sulfoxide (DMSO), followed by the addition of an initiator to begin the free radical polymerization process. echemi.com The concentration of the 44BDA crosslinker can be systematically varied to control the final properties of the hydrogel. echemi.com As the amount of the hydrophobic 44BDA crosslinker increases, the resulting hydrogel network becomes tighter, which in turn significantly decreases the equilibrium swelling ratio of the gel, especially at lower temperatures. echemi.comruifuchemical.com
The Lower Critical Solution Temperature (LCST) is the critical temperature below which a polymer is soluble in a solvent and above which it undergoes a phase separation, becoming insoluble. For N-Isopropylacrylamide (NIPAAm) hydrogels, this transition is central to their "smart" behavior. The incorporation of comonomers or crosslinkers can tune this LCST to a desired temperature range. google.comgoogleapis.com
In hydrogels crosslinked with 4,4′-dihydroxybiphenyl diacrylate (44BDA), the LCST is directly influenced by the concentration of the crosslinker. echemi.comfishersci.nl The introduction of the hydrophobic 44BDA crosslinker into the hydrogel network is expected to decrease the extent of intermolecular hydrogen bonding between the polymer and water molecules. echemi.com This reduction in hydrogen bonding means less thermal energy is required to induce the phase transition from a hydrophilic to a hydrophobic state. echemi.com
Studies have shown that as the mole percentage of 44BDA increases, the LCST of the hydrogel systematically decreases. echemi.comruifuchemical.com For instance, a control NIPAAm hydrogel crosslinked with poly(ethylene glycol) diacrylate showed an LCST of 32.8 °C, which is consistent with literature values for NIPAAm homopolymers. echemi.com In contrast, by incorporating 4.5 mol % of the 44BDA crosslinker, the LCST was lowered to 28.5 °C. echemi.com This ability to precisely tune the LCST by adjusting the crosslinker concentration is crucial for tailoring the hydrogels for specific biomedical applications. google.com
Table 1: Effect of this compound diacrylate (44BDA) Concentration on the Lower Critical Solution Temperature (LCST) of N-Isopropylacrylamide (NIPAAm) Hydrogels
Crosslinker | Mole % of Crosslinker | Lower Critical Solution Temperature (LCST) (°C) |
PEG Control | 0.9 | 32.8 |
44BDA | 0.9 | 32.1 |
44BDA | 1.8 | 31.5 |
44BDA | 2.7 | 30.6 |
44BDA | 3.6 | 29.7 |
44BDA | 4.5 | 28.5 |
Data sourced from Tang et al., ACS Omega, 2017. echemi.com |
As a Crosslinker in N-Isopropylacrylamide-based Systems
Organic Electronic Materials
This compound is recognized as a valuable compound in the field of material science, where it serves as a building block for various functional organic materials. Its rigid biphenyl core and reactive hydroxyl groups make it a suitable precursor for polymers and frameworks used in electronics.
This compound is classified as an electronic chemical. medchemexpress.com It is a precursor in the synthesis of polymers with high thermal stability, such as polyether liquid crystals, which are integral to electronic displays. fishersci.nl While not typically a conductive material itself, its derivatives can be incorporated into complex polymeric systems. The rigid structure of the biphenyl unit is advantageous for creating ordered molecular assemblies, a key characteristic for organic semiconductors. Theoretical studies on related biphenyl structures investigate charge transport properties, which are fundamental to semiconductor performance. nih.gov The compound's role is often as an intermediate, providing a stable backbone onto which other electronically active groups can be attached to create materials for applications like conductive inks or semiconductor layers in electronic devices.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, synthesized from organic monomers. These materials are of great interest for applications in electronics and catalysis due to their tunable porosity and high stability. this compound and its derivatives are used as organic monomers or building blocks in the synthesis of COFs. specialchem.com
For instance, derivatives such as 4,4'-biphenyldialdehyde, which can be synthesized from this compound, are used in condensation reactions to form robust, porous COF networks. guidechem.com These reactions, which form strong covalent bonds, allow for the "stitching" of molecular building blocks into extended two-dimensional or three-dimensional structures. The electronic properties of the resulting COF, such as the band structure, are directly influenced by the electronic features of the constituent building blocks and the degree of π-conjugation throughout the framework. ruifuchemical.com The use of biphenyl-based monomers contributes to the creation of COFs with high thermal stability and defined pore structures, which are critical for applications in gas storage and heterogeneous catalysis. guidechem.com
Conductive Inks and Semiconductors
Antioxidant Applications in Polymeric Systems
The degradation of polymeric materials through oxidation is a significant issue that can lead to the loss of mechanical, physical, and optical properties. guidechem.com Antioxidants are additives that interrupt these degradation processes. This compound, also known commercially as Antioxidant DOD, is utilized as a stabilizer and antioxidant in various polymeric systems due to its chemical structure and excellent heat resistance. echemi.comruifuchemical.com
Its primary function is to protect polymers from degradation caused by reaction with molecular oxygen (autoxidation), which can be initiated by heat, light, or mechanical stress. guidechem.com As a phenolic compound, it can act as a primary antioxidant, or "radical scavenger," by donating a hydrogen atom from its hydroxyl groups to reactive peroxy and alkoxy radicals, thus terminating the degradation chain reaction. guidechem.com
This compound is employed as an antioxidant agent for rubber and latex, including use in light-colored rubber products, food packaging, and medical latex goods. medchemexpress.com It is also used as a plastic antioxidant. google.comspecialchem.com Due to its high thermal stability, it is particularly effective in engineering plastics that are processed at high temperatures, such as polyesters, polycarbonates, polysulfones, and epoxy resins. echemi.comruifuchemical.com In these applications, it helps to maintain the polymer's molecular weight and prevent the loss of its functional properties during manufacturing and end-use. guidechem.com
Supramolecular Assemblies and Networks
The rigid, linear structure of this compound, combined with its two terminal hydroxyl groups, makes it an exceptional building block in supramolecular chemistry. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the biphenyl core provides a scaffold for π-π stacking interactions. These non-covalent interactions are the driving forces behind the self-assembly of individual molecules into well-ordered, functional supramolecular structures, including co-crystals, liquid crystals, and porous organic frameworks.
The ability of this compound to form predictable hydrogen-bonding patterns, known as supramolecular synthons, is fundamental to its role in crystal engineering. acs.org The hydroxyl groups readily participate in O–H···O hydrogen bonds, leading to the formation of robust dimers, chains, and more complex networks. smolecule.com For instance, single-crystal X-ray diffraction has revealed that the 4,4'-dihydroxy groups can facilitate the formation of dimers through a specific O–H···O interaction motif. smolecule.com These interactions are directional and specific, allowing for the rational design of crystalline materials with desired architectures and properties. acs.org
Research into the molecular complexes of this compound, such as its complex with 4,4'-Dinitrobiphenyl, has confirmed the critical role of hydrogen bonding in their formation and thermal stability. up.ac.za The study of its solvatochromic effects further highlights how hydrogen bonding interactions with solvents influence its electronic and structural properties in both ground and excited states.
The self-assembly process is not limited to bulk solutions. On surfaces, this compound can form intricate, ordered patterns. Studies have shown that when deposited on a silver surface, the compound self-assembles into supramolecular tessellations. nih.gov The structure of these two-dimensional networks can be precisely controlled through thermal annealing, which induces stepwise dehydrogenation of the hydroxyl groups, thereby altering the intermolecular interactions and the resulting tessellation symmetry. nih.gov
Furthermore, derivatives of this compound serve as foundational components for self-assembling dendrons. These dendrons can organize into supramolecular dendrimers, which in turn form periodic assemblies with dimensions significantly larger than those based on other repeating units. nih.gov
Co-crystals and Host-Guest Chemistry
The predictable hydrogen-bonding capabilities of this compound make it a prime candidate for forming co-crystals with other molecules (co-formers). A co-crystal is a multi-component crystalline solid where the components are held together by non-covalent interactions, typically hydrogen bonds. chemrxiv.org
This compound has been successfully used in high-throughput screening methods to discover new binary, ternary, and even quaternary co-crystal systems. chemrxiv.orgrsc.org It can form co-crystals with a variety of molecules, including other aromatic compounds and pharmaceutically active ingredients. For example, co-crystals have been formed with dapsone and 4,4'-bipyridine, where the resulting structures and their stability are dictated by the interplay of hydrogen bonding and molecular complementarity. acs.org Another documented example is the 3:2 co-crystal formed between 4,4'-biphenol and 2-aminopyridine. nih.gov
The table below summarizes selected research findings on co-crystals involving this compound, illustrating the variety of co-formers and resulting supramolecular arrangements.
Co-former | Stoichiometry (Biphenol:Co-former) | Key Supramolecular Interactions/Motifs | Reference |
4,4'-Dinitrobiphenyl | 1:1 | Hydrogen bonding between hydroxyl and nitro groups | up.ac.za |
2-Aminopyridine | 3:2 | Heteromeric hydrogen-bonded synthons | nih.gov |
Dapsone / 4,4'-Bipyridine | 1:1 and 2:1 | H-bonding between hydroxyl, amino, and sulfonyl groups | acs.org |
Methyl Gallate | Not specified | Hydrogen-bonded networks | rsc.org |
Liquid Crystals
This compound is a key intermediate in the synthesis of high-performance polymers, particularly polyether liquid crystals. medchemexpress.comlookchem.comfishersci.nl The rigidity and linear geometry of the biphenyl unit are crucial for the formation of liquid crystalline phases. In these materials, the biphenyl moieties act as mesogens—the fundamental units that align under certain conditions to produce the anisotropic liquid crystal phase. By incorporating this compound into polymer backbones, materials can be designed that exhibit thermotropic liquid crystalline behavior, combining the processability of polymers with the unique optical and mechanical properties of liquid crystals. echemi.com
Porous Organic Frameworks
In recent years, derivatives of this compound have been employed as organic linkers or ligands in the construction of porous crystalline materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). evitachem.comossila.com These materials are characterized by high surface areas and well-defined, tunable pores, making them suitable for applications in gas storage, separation, and catalysis. evitachem.com
For instance, 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid is a ligand used to synthesize MOFs. evitachem.comgoogle.com In these structures, the carboxylate groups coordinate with metal ions or clusters, while the biphenyl backbone forms the rigid framework. Similarly, derivatives like 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde are used to build COFs through the formation of covalent bonds (e.g., imine linkages) with other organic precursors. ossila.com The hydroxyl groups in these linkers can provide additional functionality to the internal pores of the framework. MOFs have also been studied for their ability to adsorb this compound from aqueous solutions. researcher.life
Biological and Biomedical Research on 4,4'-dihydroxybiphenyl
Enzyme Inhibition Studies
A substantial body of research has been dedicated to understanding the inhibitory effects of 4,4'-Dihydroxybiphenyl on various enzymes. A primary focus of these studies has been its interaction with tyrosinase, a critical enzyme in the biosynthesis of melanin.
Tyrosinase Inhibition
This compound has been identified as a potent inhibitor of tyrosinase, the key enzyme responsible for melanin production. nih.gov The inhibition of this enzyme is a primary strategy for the development of skin whitening and anti-hyperpigmentation agents. nih.gov Research has demonstrated that this compound exhibits a strong anti-tyrosinase activity, with a reported IC50 value of 1.91 µM. nih.gov This indicates that a relatively low concentration of the compound is required to reduce the enzyme's activity by half.
Kinetic analyses have revealed that this compound acts as a competitive inhibitor of tyrosinase. nih.govsciepub.com This mode of inhibition means that the compound binds to the active site of the enzyme, the same site where the natural substrate, L-tyrosine, would normally bind. nih.govum.es By occupying the active site, this compound prevents the enzyme from catalyzing the conversion of L-tyrosine to melanin precursors. Studies have determined the inhibition constant (Ki) for this interaction, with values reported as 4.0 x 10⁻⁴ M at a concentration of 2.5 µM and 2.1 x 10⁻⁵ M at 5 µM. nih.gov
Table 1: Tyrosinase Inhibition Data for this compound
Parameter | Value | Reference |
IC50 | 1.91 µM | nih.gov |
Inhibition Type | Competitive | nih.govsciepub.com |
Ki (at 2.5 µM) | 4.0 x 10⁻⁴ M | nih.gov |
Ki (at 5 µM) | 2.1 x 10⁻⁵ M | nih.gov |
The inhibitory effect of this compound on tyrosinase activity translates to a reduction in melanin production in cellular models. nih.gov Studies utilizing B16F10 melanoma cells, a common model for studying melanogenesis, have shown that treatment with this compound leads to a clear suppression of melanin synthesis. nih.govpharm.or.jp When these cells are stimulated to produce melanin, for instance by treatment with α-melanocyte stimulating hormone (MSH), the addition of this compound significantly reduces the amount of melanin produced in a dose-dependent manner. pharm.or.jp This confirms that the compound's enzymatic inhibition is effective at a cellular level. pharm.or.jpplos.org
The demonstrated ability of this compound to inhibit tyrosinase and consequently reduce melanin synthesis positions it as a compound of interest for cosmetic and therapeutic applications aimed at managing skin pigmentation. nih.govtandfonline.com Hyperpigmentation disorders are characterized by the overproduction of melanin, and the use of tyrosinase inhibitors is a well-established approach to address this. tandfonline.com The potent, competitive inhibition of tyrosinase by this compound suggests its potential as an active ingredient in skin whitening formulations and treatments for conditions involving hyperpigmentation. nih.govsmolecule.com
Reduction of Melanin Biosynthesis in Melanoma Cells
Hormonal Activity and Receptor Interactions
Beyond its enzymatic interactions, this compound has also been investigated for its hormonal activities, particularly its ability to interact with estrogen receptors.
Estrogen Receptor Binding and Estrogenic Activity
Research has shown that this compound can bind to estrogen receptors and exhibit estrogenic activity. tandfonline.comsmolecule.com In competitive binding assays using human recombinant estrogen receptor β (hERβ), this compound demonstrated the ability to compete with the natural hormone 17β-estradiol. tandfonline.comtandfonline.com Furthermore, in proliferation assays using the estrogen-responsive MCF-7 human breast cancer cell line, this compound was found to have a proliferation-stimulating activity comparable to that of 17β-estradiol. tandfonline.comtandfonline.com This indicates that this compound can act as an estrogen mimic, activating the estrogen receptor and eliciting a cellular response.
Table 2: Summary of Hormonal Activity
Activity | Finding | Cell Line | Reference |
Estrogen Receptor Binding | Competes with 17β-estradiol for binding to hERβ | - | tandfonline.comtandfonline.com |
Estrogenic Activity | Stimulates proliferation | MCF-7 | tandfonline.comtandfonline.com |
Influence on Cell Proliferation in Estrogen-Sensitive Tissues
Environmental estrogens and their metabolites are known to be linked with the development and progression of cancers in estrogen-responsive organs like the breast and uterus. nih.gov The body metabolizes estrogens through several pathways, resulting in metabolites such as 2-hydroxy (2-OH), 4-hydroxy (4-OH), and 16-hydroxy (16-OH) estrogens. dutchtest.com The 4-OH metabolites are considered the most genotoxic, as they can be converted into reactive quinones that may bind to DNA and form damaging adducts, potentially increasing cancer risk. dutchtest.com In fact, increased levels of 4-hydroxy estrogen (4-OH-E) metabolites have been observed in the urine of breast cancer patients compared to healthy controls, identifying it as a significant risk factor. dutchtest.comdutchtest.com
Conversely, the 16-OH metabolites are known for their proliferative effects, meaning they can stimulate tissue growth. dutchtest.com Elevated levels of 16-OH-E1 are associated with proliferative conditions such as fibrocystic breasts and heavy bleeding. dutchtest.comdutchtest.com As a dihydroxylated biphenyl, this compound shares structural similarities with these estrogenic metabolites. Bisphenol compounds, which are also structurally related, have been shown to increase cell proliferation in estrogen-dependent breast cancer cells. nih.gov This occurs through an estrogen receptor (ER)-dependent pathway, where the compounds stimulate the expression of proteins like cyclin D1 and cyclin E1, which regulate cell cycle progression. nih.gov Given these mechanisms, hydroxylated biphenyls like this compound are subjects of research to understand their potential influence on cell proliferation in estrogen-sensitive tissues.
Antimicrobial Properties
This compound, an exometabolite produced by certain cyanobacteria such as Nostoc insulare, has demonstrated notable antimicrobial capabilities. researchgate.net Research has confirmed its activity against a spectrum of microorganisms, including bacteria, fungi, and algae. researchgate.netnih.gov
Activity Against Bacterial and Fungal Strains
The compound exhibits moderate antibacterial and antifungal effects. nih.gov Studies have shown it possesses bacterial inhibitory properties, potentially by interfering with the biosynthesis of p-hydroxybenzoic acid, a key precursor for DNA and RNA formation. biosynth.com Its efficacy has been quantified against various strains, demonstrating its potential as a broad-spectrum antimicrobial agent. For instance, against the fungus Candida albicans, this compound has a reported Minimum Inhibitory Concentration (MIC) of 32 µg/ml. researchgate.net While some research indicates potent activity against Gram-positive bacteria, other studies on related biphenyl derivatives suggest that Gram-negative bacteria may be more resistant. nih.govnih.gov
Table 1: Antimicrobial Activity of this compound
Microorganism Type | Activity Level | Effective Concentration (µg/ml) | Specific Strains Tested | Reference |
Bacteria | Moderate | 16 - 160 | General antibacterial assays | nih.gov |
Fungi | Moderate | 32 - 40 | General antifungal assays | nih.gov |
Fungus | Effective | MIC: 32 | Candida albicans | researchgate.net |
Antialgal Activity
This compound has demonstrated significant antialgal, and more specifically, anticyanobacterial activity. nih.gov It is cytotoxic to certain cyanobacterial test organisms in low quantities, with effective concentrations reported in the range of 8-80 µg/ml. nih.govresearchgate.net This bioactivity has led to discussions about its potential application as a natural antifouling agent to prevent the growth of microorganisms on submerged surfaces. nih.govresearchgate.net
Metabolism and Biotransformation
The biotransformation of biphenyl and its derivatives is a key area of study, particularly focusing on how microorganisms process these compounds. Fungi, in particular, have been shown to effectively metabolize biphenyl through specific enzymatic pathways.
Fungal Metabolism of Biphenyl Compounds
Several fungal species are capable of hydroxylating biphenyl to produce various metabolites, including this compound. scispace.comnih.gov In a screening of fifteen fungal species, seven were found to produce this compound from biphenyl. nih.gov The fungus Cunninghamella elegans transforms biphenyl into several phenolic compounds, including 2-, 3-, and 4-hydroxybiphenyl, as well as this compound. scispace.com When 4-hydroxybiphenyl is used as the initial substrate, C. elegans also efficiently converts it to this compound. scispace.com
Species from the genus Absidia have been identified as particularly efficient in this conversion. nih.gov Similarly, Aspergillus toxicarius metabolizes biphenyl through successive hydroxylations at the 4- and 4'-positions to yield this compound.
Table 2: Fungi Capable of Producing this compound from Biphenyl
Fungal Species | Key Findings | Reference |
Cunninghamella elegans | Transforms biphenyl into multiple hydroxylated products, including this compound. | scispace.com |
Absidia pseudocylindrospora | Identified as one of the most efficient strains for biphenyl hydroxylation. | nih.gov |
Absidia sp. NRRL 1341 | Showed a high specific activity for biphenyl hydroxylation. | nih.gov |
Aspergillus toxicarius | Metabolizes biphenyl via successive hydroxylations to form this compound. |
Hydroxylation and Conjugation Pathways
The primary metabolic pathway for biphenyl in many biological systems, including fungi and mammals, is hydroxylation. scispace.comepa.gov The initial and major site of this enzymatic reaction is the 4-position, producing 4-hydroxybiphenyl. scispace.comcore.ac.uk A subsequent hydroxylation at the corresponding 4'-position of the second phenyl ring results in the formation of this compound. core.ac.uk
Following hydroxylation, the resulting phenolic compounds often undergo conjugation, which is a common detoxification process that increases their water solubility and facilitates excretion. scispace.com In the fungus Aspergillus toxicarius, after the formation of this compound, the compound is conjugated with sulfate to produce this compound-O-sulfonic acid. Studies with Cunninghamella elegans also indicate that a significant portion of the metabolites exist as conjugates. scispace.com In mammalian systems, similar conjugation pathways, including sulfation and glucuronidation, are critical for the biotransformation of related chlorinated biphenyls. acs.org
Mammalian Metabolites
In vivo studies in various animal models have demonstrated that biphenyl is metabolized into several hydroxylated derivatives. epa.govepa.gov While no human in vivo metabolism studies for biphenyl have been identified, extensive research in laboratory animals shows that this compound is a significant metabolite. epa.govepa.gov
Following the administration of biphenyl, a range of mono-, di-, and trihydroxybiphenyl metabolites are produced and have been identified in the urine as both nonconjugated compounds and as glucuronide and mercapturic acid conjugates. epa.govepa.gov Although there are quantitative differences among species, the metabolic pathways show comparable products. epa.gov Notably, this compound has been identified as a major metabolite in both the pig and the rat. epa.govepa.gov In contrast, 3,4-dihydroxybiphenyl was found to be a major urinary metabolite in two strains of mice. epa.gov
Table 1: Identified Major Hydroxylated Metabolites of Biphenyl in Select Mammals
Metabolite | Species (Identified as a Major Metabolite) | Source |
---|---|---|
4-Hydroxybiphenyl | Rat, Mouse, Guinea Pig, Rabbit, Pig | epa.gov |
This compound | Pig, Rat | epa.gov |
3,4-Dihydroxybiphenyl | Mouse (two strains) | epa.gov |
Bioremediation Potential
Role in Microbial Degradation of Biphenyls
This compound is a key intermediate in the microbial breakdown of biphenyl and related compounds, highlighting its importance in bioremediation processes. scispace.comnih.gov Certain microorganisms can transform biphenyl and polychlorinated biphenyls (PCBs) through oxidative pathways, often involving the formation of hydroxylated intermediates. researchgate.netsuny.edu
The fungus Cunninghamella elegans, for instance, is capable of transforming biphenyl into several phenolic compounds, including this compound. scispace.com This transformation mirrors metabolic processes observed in mammalian systems. scispace.com When 4-hydroxybiphenyl is used as the initial substrate, C. elegans also produces this compound. scispace.com
Bacterial degradation pathways are also significant. The enzymes of the biphenyl catabolic pathway in bacteria like Comamonas testosteroni B-356 can metabolize dihydroxybiphenyls. nih.gov The initial step in this aerobic pathway is catalyzed by biphenyl dioxygenase (BPDO), which hydroxylates the biphenyl core. nih.govsuny.edu This is followed by dehydrogenation, ring cleavage by a dioxygenase, and hydrolysis to yield benzoic acids. nih.govsuny.edu Furthermore, this compound itself can be a substrate for microbial enzymes. A thermostable laccase (LacT) from the bacterium Brevibacillus agri has been shown to oxidize this compound, and this biotransformation rate can be enhanced in the presence of a redox mediator. nih.gov
Table 2: Microorganisms and Their Role in this compound Transformation
Microorganism | Role | Key Enzyme/Pathway | Source |
---|---|---|---|
Cunninghamella elegans (Fungus) | Transforms biphenyl to this compound | Hydroxylation | scispace.com |
Comamonas testosteroni B-356 (Bacterium) | Metabolizes dihydroxybiphenyls | Biphenyl catabolic pathway (BPDO) | nih.gov |
Brevibacillus agri (Bacterium) | Oxidizes this compound | Laccase (LacT) | nih.gov |
Mechanistic Investigations in Biological Systems
Molecular Targets and Pathways
Research has identified specific molecular targets for this compound, providing insight into its mechanism of action. One of the most well-defined targets is the enzyme tyrosinase (polyphenol oxidase), which plays a crucial role in melanin biosynthesis. nih.gov Studies have shown that this compound is a potent, competitive inhibitor of tyrosinase. nih.gov This inhibition directly leads to a suppression of melanin production in B16F10 melanoma cells. nih.gov
In addition to its role as an enzyme inhibitor, this compound can act as a substrate for certain enzymes, which is central to its role in bioremediation. The bacterial laccase LacT, for example, directly oxidizes the compound. nih.gov Molecular docking studies have also suggested potential interactions between this compound and other proteins, such as the histone acetyltransferase EP300, indicating that it may have other molecular targets within the cell. researchgate.net
Structure-Activity Relationships in Biological Contexts
The specific arrangement of the functional groups in this compound is critical to its biological activity. The presence and position of the hydroxyl groups on the biphenyl structure significantly influence its interactions with molecular targets.
The para-substitution of the hydroxyl groups, as seen in this compound, is often associated with higher biological activity compared to ortho or meta-substituted analogs. This is attributed to an optimal spatial orientation that facilitates stronger binding to receptors or enzyme active sites.
The inhibitory action of this compound on tyrosinase serves as a prime example of its structure-activity relationship. Kinetic analysis has confirmed it acts as a competitive inhibitor, meaning it directly competes with the enzyme's natural substrate, L-DOPA, for binding to the active site. nih.gov This competitive action is a direct consequence of its molecular structure. Furthermore, studies on related compounds, such as dihydroxylated monochlorobiphenyls, have shown that the positioning of hydroxyl groups is a determining factor in their biological effects, including genotoxicity. acs.org This underscores the principle that the specific isomeric structure of hydroxylated biphenyls dictates their biological function.
Computational and Theoretical Studies of 4,4'-dihydroxybiphenyl
Molecular Structure and Conformational Analysis
Symmetrical Structure and Hydrogen Bonding Capabilities
4,4'-Dihydroxybiphenyl possesses a symmetrical molecular structure, with a biphenyl core substituted with hydroxyl groups at the 4 and 4' positions. nih.govechemi.com This symmetry influences its packing in the crystalline state and its intermolecular interactions. The presence of hydroxyl groups allows the molecule to act as both a hydrogen bond donor and acceptor, a key feature in its chemical behavior and molecular recognition properties. chemscene.comnih.govustc.edu.cn
The ability to form hydrogen bonds is a significant aspect of its structure. These interactions can occur between molecules of this compound, leading to the formation of networks and influencing its physical properties such as melting point and solubility. nschemicals.in The hydrogen bonding capabilities are also crucial for its interaction with other molecules, including enzymes and receptors in biological systems. biosynth.comchemsrc.com
Planar Conformation in Crystalline State
In the solid state, biphenyl and some of its derivatives, including this compound, tend to adopt a planar conformation. up.ac.za This planarity is in contrast to the twisted conformation often observed in the vapor phase, where the dihedral angle between the phenyl rings is approximately 44°. up.ac.za The planar arrangement in the crystal is a result of intermolecular forces, including hydrogen bonding and π-π stacking interactions, which stabilize this conformation. up.ac.zaosti.gov
X-ray crystallography studies have been instrumental in determining the planar structure of this compound in its crystalline form. rsc.orgmdpi.com The crystal structure is often characterized by a head-to-tail arrangement of the molecules, facilitating the formation of hydrogen-bonded chains. mdpi.com This ordered packing is a prerequisite for the formation of liquid crystalline phases observed in some derivatives of this compound. mdpi.com
Property | Value | Source |
Molecular Formula | C₁₂H₁₀O₂ | nih.govchemscene.com |
Molecular Weight | 186.21 g/mol | nih.govchemscene.com |
Hydrogen Bond Donor Count | 2 | chemscene.com |
Hydrogen Bond Acceptor Count | 2 | chemscene.com |
Rotatable Bond Count | 1 | chemscene.com |
Quantum Mechanical Calculations
Optimized Molecular Structures and Minimum Energy Conformations
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have been employed to determine the optimized molecular structure and minimum energy conformations of this compound. researchgate.net These computational methods allow for the prediction of molecular geometries by finding the lowest energy arrangement of the atoms. For this compound, these calculations help to understand the interplay between the torsional angle of the biphenyl core and the orientation of the hydroxyl groups.
Studies have shown that the most stable conformation in the gas phase is non-planar, with a distinct dihedral angle between the two phenyl rings. However, the energy barrier for rotation around the central carbon-carbon bond is relatively low, allowing for conformational flexibility. up.ac.za The presence of intramolecular hydrogen bonding can also influence the conformational preferences, although in this compound, intermolecular hydrogen bonding plays a more dominant role in the solid state. ustc.edu.cn
Electronic and Optical Properties
Quantum mechanical calculations are also used to investigate the electronic and optical properties of this compound. These calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding the molecule's reactivity and its behavior in electronic devices. researchgate.net The energy gap between the HOMO and LUMO is an important parameter that relates to the molecule's stability and electronic transitions. researchgate.netscientific.net
The optical properties, such as absorption and emission spectra, can also be predicted through computational methods. researchgate.net Theoretical calculations have been used to analyze the solvatochromic shifts observed in the fluorescence spectra of this compound in different solvents. These studies reveal that charge migration from the hydroxyl group to the benzene ring increases upon excitation.
Computational Parameter | Calculated Value | Source |
HOMO-LUMO Energy Gap | 4.06 eV | researchgate.net |
Topological Polar Surface Area | 40.46 Ų | chemscene.com |
XLogP3 | 3.6 | nih.gov |
Electron Density Analysis
Electron density analysis, derived from quantum mechanical calculations, provides a visual representation of how electrons are distributed within the this compound molecule. researchgate.net This analysis helps to identify regions of high and low electron density, which correspond to the reactive sites of the molecule. The molecular electrostatic potential (MEP) map is a common tool used to visualize this distribution and predict where the molecule is likely to undergo electrophilic or nucleophilic attack. scientific.net
For this compound, the electron density is highest around the oxygen atoms of the hydroxyl groups due to their high electronegativity. The aromatic rings also represent regions of significant electron density. This information is valuable for understanding the molecule's intermolecular interactions, including hydrogen bonding and stacking, which are fundamental to its chemical and physical properties. researchgate.net
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling explores the connection between the chemical structure of a compound and its biological activity. Computational techniques within this field aim to develop predictive models that can guide the design of new molecules with desired properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the physicochemical or structural properties of a set of molecules with their biological activities. wikipedia.org These models are instrumental in drug discovery and toxicology for predicting the activity of novel compounds. QSAR analysis involves developing a mathematical equation of the form: Activity = f (physicochemical properties and/or structural properties) + error. wikipedia.org
For derivatives of this compound, such as 4,4′-dihydroxydiphenylmethane analogs, QSAR studies have been conducted to understand their interaction with biological targets like the estrogen receptor (ER). researchgate.net One such study utilized a four-dimensional QSAR (4D-QSAR) method, which considers the conformational flexibility of the molecules, to model the relative binding affinity to the ER. researchgate.net This computational approach, known as the molecular conformer electron topological (MCET) method, resulted in a model with high statistical predictability. The quality of the model was validated using an independent test set of additional analogs.
Table 1: Statistical Results of 4D-QSAR Model for 4,4′-dihydroxydiphenylmethane Derivatives
Parameter | Value | Description |
---|---|---|
R² | 0.703 | The coefficient of determination for the training set, indicating a good fit of the model. researchgate.net |
Q² | 0.573 | The cross-validated correlation coefficient, indicating good predictive ability of the model. researchgate.net |
This table summarizes the statistical validation of a 4D-QSAR model developed for a series of 4,4′-dihydroxydiphenylmethane derivatives to predict their estrogen receptor binding affinity. researchgate.net
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. Identifying the pharmacophore of a series of active molecules is a crucial step in rational drug design. researchgate.net
In studies of 4,4′-dihydroxydiphenylmethane derivatives, which are structurally related to this compound, 4D-QSAR methods have been successfully used to identify the pharmacophore responsible for estrogen receptor binding. researchgate.net This analysis helps to elucidate the specific ligand-receptor interactions that contribute to an increase or decrease in binding affinity. researchgate.net
Furthermore, in a different context, structure-function relationship studies identified 4,4'-dihydroxydiphenyl-2-pyridyl-methane, the deacetylated form of the drug bisacodyl, as the active pharmacophore responsible for potent and selective cytotoxicity towards quiescent human glioblastoma tumor stem-like cells. nih.gov This highlights the importance of the dihydroxydiphenyl-methane scaffold in biological activity. nih.gov
Quantitative Structure-Activity Relationships (QSAR)
Molecular Docking and Ligand-Binding Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is widely used to understand enzyme-substrate interactions and to analyze the intricacies of protein-ligand complexes. nih.govnottingham.ac.uk
Biphenyl dehydrogenase is a key enzyme in the bacterial catabolic pathway for biphenyl and polychlorinated biphenyls (PCBs). nih.gov The interaction between this enzyme and its substrates, including hydroxylated biphenyls, has been a subject of detailed study. To understand the molecular basis for the broad substrate specificity of biphenyl dehydrogenase from Pandoraea pnomenusa strain B-356, its crystal structure was determined in complex with NAD+ and this compound. nih.gov
These studies revealed that the enzyme's substrate-binding loop is highly mobile. nih.gov Upon binding of the ligand, this loop undergoes a significant conformational change, transitioning from a disorganized state to a well-organized structure. nih.gov This induced-fit mechanism creates a well-defined cavity that can accommodate a wide variety of substrates, explaining the enzyme's broad specificity. nih.gov The binding of this compound helps to order the active site for catalysis. nih.gov
Analysis of the ternary complex of biphenyl dehydrogenase, NAD+, and this compound provides critical insights into the specific molecular interactions that stabilize the bound state. nih.gov The crystal structure, determined at a 2.1 Å resolution, allows for a detailed examination of the binding interface. nih.gov
Key findings from the analysis of the BphB(B-356)–NAD+–this compound complex include:
Conformational Change: The most significant observation is the ordering of the substrate-binding loop upon ligand binding, which is disorganized in the apo (ligand-free) enzyme. nih.gov
Binding Cavity Formation: This conformational change results in the formation of a specific cavity that accommodates the this compound molecule. nih.gov
Hydrogen Bonding: The stability of the protein-ligand complex is maintained by a network of interactions, including hydrogen bonds between the hydroxyl groups of the ligand and amino acid residues in the active site. nottingham.ac.ukbiosynth.com
Table 2: Key Features of the Biphenyl Dehydrogenase BphB(B-356) and this compound Complex
Feature | Observation | Significance |
---|---|---|
Resolution of Crystal Structure | 2.1 Å | Provides high-resolution detail of atomic interactions. nih.gov |
Substrate Binding Loop | Disordered in apo-form; becomes ordered upon ligand binding. | Demonstrates an induced-fit mechanism and is crucial for substrate accommodation and specificity. nih.gov |
Ligand | This compound | Acts as a product inhibitor in the study, revealing how the active site binds dihydroxylated biphenyls. nih.gov |
This table summarizes the structural analysis of the ternary complex between biphenyl dehydrogenase (BphB(B-356)), NAD+, and this compound. nih.gov
Enzyme-Substrate Interactions (e.g., Biphenyl Dehydrogenase)
Reactivity Analysis in Specific Environments
Theoretical calculations are employed to analyze the reactivity of molecules in different environments. scientific.net Methods such as Density Functional Theory (DFT) can be used to calculate properties like the distribution of electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and other reactivity descriptors. scientific.net
A study on the structurally similar compound 4,4'-dihydroxydiphenyl ether in an aqueous environment provides a model for how the reactivity of this compound could be analyzed. scientific.net In that study, the PCM/B3LYP method with a 6-31+G(d,p) basis set was used to optimize the molecule's configuration in water. scientific.net The analysis of frontier molecular orbitals revealed a relatively low reactivity, as indicated by the energy gap between the HOMO and LUMO. scientific.net The distribution of electrostatic potential showed that the molecule was susceptible to interactions with both electrophilic and nucleophilic species, with a particular propensity for bonding with electrophiles. scientific.net
A similar theoretical approach for this compound would involve:
Optimization of its geometry in a specific solvent (e.g., water).
Calculation of the HOMO-LUMO energy gap to predict its kinetic stability.
Mapping the molecular electrostatic potential to identify regions susceptible to electrophilic or nucleophilic attack.
This type of analysis provides fundamental insights into the chemical behavior of the compound in specific media, which is essential for understanding its environmental fate and biological interactions.
Advanced Analytical Methodologies for 4,4'-dihydroxybiphenyl
Spectroscopic Techniques
Spectroscopy is a cornerstone for the molecular-level investigation of 4,4'-dihydroxybiphenyl, providing detailed information about its functional groups, atomic connectivity, and molecular mass.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. Analysis of a KBr pellet or mull of the compound reveals these key features. nih.gov A broad absorption band is typically observed in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl groups. The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. A strong band corresponding to the C-O stretching of the phenol group also appears, typically around 1200-1300 cm⁻¹. up.ac.zaresearchgate.net
Table 1: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹) | Bond | Functional Group |
---|---|---|
3200-3500 (broad) | O-H stretch | Phenol |
> 3000 | C-H stretch | Aromatic |
1400-1600 | C=C stretch | Aromatic Ring |
Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of this compound. In the electron ionization (EI) mass spectrum, the compound exhibits a prominent molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 186, corresponding to its molecular weight. nih.gov The fragmentation pattern includes characteristic ions resulting from the loss of functional groups or cleavage of the biphenyl structure. For analytical purposes, especially in complex matrices, the compound may be derivatized, for example, through silylation, to improve its chromatographic properties.
Table 3: Major Ions in the Electron Ionization Mass Spectrum of this compound
m/z | Relative Abundance | Identity |
---|---|---|
186 | High | Molecular Ion [M]⁺ |
185 | Moderate | [M-H]⁺ |
157 | Moderate | [M-CHO]⁺ |
131 | Low | Fragment Ion |
93 | Low | Fragment Ion |
Data sourced from MassBank of North America (MoNA). nih.gov
Chromatographic Techniques
Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, or metabolites and for its quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound. A common method involves reversed-phase chromatography using a C18 column. The mobile phase typically consists of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid. Detection is commonly performed using a Diode-Array Detector (DAD) at a wavelength of around 254 nm. This method allows for the effective separation and quantification of this compound from its precursors, byproducts, and degradation products. wikipedia.org The retention time for this compound under specific isocratic conditions (e.g., 70% acetonitrile) is distinct from its related metabolites like 2-phenylphenol and 2,3-dihydroxybiphenyl.
Table 4: Typical HPLC Parameters for this compound Analysis
Parameter | Condition |
---|---|
Column | Reversed-phase C18 |
Mobile Phase | Acetonitrile/Water mixture (e.g., 70:30 v/v) |
Detection | Diode-Array Detector (DAD) at ~254 nm |
Crystallographic Studies
Powdered X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a fundamental technique used to analyze the crystalline nature of bulk materials. libretexts.orgamericanpharmaceuticalreview.com This method provides a diffraction pattern that is unique to a specific crystalline solid, allowing for material identification and purity assessment. libretexts.org The technique involves directing an X-ray beam at a powdered sample and measuring the intensity of the diffracted beams at various angles (2θ). libretexts.org The resulting pattern of peaks corresponds to the different lattice spacings (d-spacings) within the crystal structure, as described by Bragg's Law. libretexts.org
In the context of this compound, PXRD is employed to characterize its crystalline form and to study its incorporation into larger structures, such as co-crystals and polymers. For instance, the PXRD pattern of a co-crystal formed between propiconazole and this compound exhibits distinct peaks, with a prominent peak observed at a 2θ angle of 7.689, corresponding to a d-spacing of 11.488 Å and a relative intensity of 100.0. googleapis.com Another significant peak is found at a 2θ of 11.513. googleapis.com
PXRD is also crucial in the study of polymers synthesized using this compound. For example, wide-angle X-ray diffraction studies of copolyesters containing this compound are performed over a 2θ range of 10° to 80° to analyze their crystallinity. rasayanjournal.co.in The technique is also used to study the structure of copoly(ester imide)s containing this compound, helping to understand the arrangement of the polymer chains. acs.org Modern PXRD systems, equipped with advanced optics, can achieve detection limits below 0.1% for identifying trace polymorphs or impurities within a sample. americanpharmaceuticalreview.com
Table 1: PXRD Peak Data for Propiconazole-4,4'-Dihydroxybiphenyl Co-crystal googleapis.com
2θ (°) | d-spacing (Å) | Relative Intensity (%) |
7.689 | 11.488 | 100.0 |
11.513 | - | - |
Single-Crystal X-ray Diffraction
In the study of this compound derivatives, SC-XRD has been instrumental in elucidating their crystal structures. For example, the crystal structure of 3-methyl-4-nitro-1,1'-biphenyl, a related biphenyl compound, was determined using SC-XRD. It was found to crystallize in the orthorhombic crystal system with the space group P212121 and specific unit cell parameters. researchgate.net Similarly, another biphenyl derivative was found to crystallize in a monoclinic system with the space group P21/n. researchgate.net
SC-XRD data is often complemented by computational studies, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, to compare the experimental solid-phase geometry with the optimized gas-phase geometry. researchgate.net This combined approach provides a comprehensive understanding of the molecule's structural and electronic properties. researchgate.net
Table 2: Example Crystallographic Data for a Biphenyl Derivative researchgate.net
Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
Monoclinic | P21/n | 6.4478(3) | 9.2477(4) | 23.4572(9) | 95.114(4) | 1393.11(10) | 4 |
Optical Characterization Methods
Optical characterization methods are essential for determining the optical properties of this compound and the materials derived from it. These properties are critical for applications in optical and electronic devices.
Spectroscopic ellipsometry is a non-destructive optical technique used to measure the thickness and optical properties of thin films. bruker.comhoriba.com It analyzes the change in polarization of light upon reflection from a sample surface to determine properties like the complex refractive index (n) and dielectric constant (ε). bruker.comhoriba.com This method is particularly sensitive for ultra-thin films, even those less than a single atomic layer thick. bruker.com
For organic materials like those derived from this compound, spectroscopic ellipsometry provides valuable insights into their electronic and optical properties. researchgate.net The refractive index and dielectric constant are key parameters that influence the behavior of these materials in optical applications. researchgate.net For example, studies on Schiff base compounds derived from biphenyl-4-carboxaldehyde have utilized spectroscopic ellipsometry to determine their refractive index and dielectric constant, revealing their potential as active dielectric materials. researchgate.net The technique can deliver a refractive index resolution of up to 2 x 10⁻³ for some samples. bruker.comspectroscopyonline.com
Table 3: Example Data from Spectroscopic Ellipsometry of a Biphenyl Derivative in Benzene ias.ac.in
Weight Fraction (w) | Dielectric Constant (ε) | Refractive Index (n_D) |
0.000000 | 2.2535 | 1.4920 |
0.021962 | 2.2894 | 1.4933 |
0.036510 | 2.3181 | 1.4947 |
0.052344 | 2.3490 | 1.4966 |
0.064292 | 2.3562 | 1.4981 |
Birefringence is an optical property of a material where the refractive index depends on the polarization and propagation direction of light. google.com In polymeric materials, birefringence arises from the orientation of polymer chains. metricon.com It is quantified as the difference between the refractive indices in different directions (Δn). google.comresearchgate.net
Birefringence measurements are typically performed by measuring the in-plane (n_TE) and out-of-plane (n_TM) refractive indices of a polymer film. researchgate.net The average refractive index (n_av) and the birefringence (Δn) can then be calculated. For example, in a series of novel selenium-containing polyimides, the birefringence was calculated using the equation Δn = n_TE − n_TM, with refractive indices measured at a wavelength of 633 nm. researchgate.net Some advanced polyimide films have been developed to exhibit extremely low birefringence, on the order of 10⁻⁴, making them suitable for high-performance optical applications. mdpi.com
Table 4: Example Optical Properties of a Polyimide Film mdpi.com
Property | Value |
Average Refractive Index | 1.5407 to 1.6309 |
Birefringence (Δn) | ~10⁻⁴ |
Optical Retardation (Rth) | < 10 nm |
Future Directions and Emerging Research Frontiers of 4,4'-dihydroxybiphenyl
Innovations in Sustainable Synthesis and Processing
The chemical industry's shift towards green and sustainable practices has spurred significant innovation in the synthesis and processing of 4,4'-dihydroxybiphenyl. archivemarketresearch.com Researchers are actively exploring methods to reduce reliance on harsh chemicals and minimize environmental impact. archivemarketresearch.com
One of the most promising areas is biocatalytic synthesis . This approach utilizes enzymes or whole-cell systems to produce this compound under mild conditions, reducing energy consumption and the generation of toxic byproducts. biosynth.com While still in development, the potential for highly selective and environmentally benign production is a major driver of this research. Another key area of innovation is the use of renewable feedstocks . Lignin, the second most abundant natural polymer and a major component of lignocellulosic biomass, is being investigated as a potential renewable source of aromatic compounds like this compound. acs.org The valorization of lignin for such applications is a critical step towards a more sustainable chemical industry. acs.org
Traditional chemical synthesis routes are also being re-evaluated to improve their sustainability. For instance, processes are being developed to be more atom-economical and to use less hazardous reagents. Innovations in purification techniques are also emerging, moving beyond simple recrystallization to more energy-efficient and scalable methods. google.com
Table 1: Comparison of Synthesis Methods for this compound
Synthesis Method | Advantages | Challenges |
Traditional Chemical Synthesis | Established and scalable processes. | Often requires harsh reagents, high temperatures, and can generate significant waste. |
Biocatalytic Synthesis | Environmentally friendly, high selectivity, mild reaction conditions. | Enzyme stability and activity can be challenging to maintain; may require further optimization for industrial scale-up. |
Renewable Feedstock-Based Synthesis (e.g., from Lignin) | Reduces reliance on fossil fuels, utilizes waste biomass. | Complex separation and conversion processes are required; yields can be low. |
Expansion into Novel High-Performance Materials
The unique structural characteristics of this compound make it an ideal building block for a new generation of high-performance materials. archivemarketresearch.com Its incorporation into polymer backbones imparts rigidity, thermal stability, and desirable optical properties.
A significant area of research is the development of novel liquid crystalline polymers (LCPs) . Polyurethanes and polyesters incorporating this compound have been shown to exhibit thermotropic liquid crystalline behavior, which is crucial for applications in high-strength fibers, films, and engineering plastics. scientific.netresearchgate.net Researchers are exploring how modifications to the polymer structure, such as the inclusion of different diisocyanates or diols, can fine-tune the liquid crystalline properties. scientific.net
Furthermore, this compound is a key monomer in the synthesis of other advanced polymers, including polyimides, polybenzoxazoles, and polybenzimidazoles . vt.edu These materials are being investigated for demanding applications such as gas separation membranes, where the polymer's structure can be tailored to achieve specific permeability and selectivity for different gases. vt.edu The development of high-purity grades of this compound is critical for these advanced electronic and polymer applications. archivemarketresearch.com
Table 2: Applications of this compound in High-Performance Polymers
Polymer Type | Key Properties | Potential Applications |
Liquid Crystalline Polyurethanes | Thermotropic liquid crystallinity, high thermal stability. | High-strength fibers, optical films, advanced composites. scientific.netresearchgate.net |
Polyimides | Excellent thermal and chemical resistance, good mechanical properties. | Gas separation membranes, high-temperature adhesives, flexible electronics. vt.edu |
Polybenzoxazoles | High thermal stability, good mechanical strength. | Gas separation membranes, aerospace components. vt.edu |
Therapeutic and Biotechnological Advancements
Beyond materials science, this compound and its derivatives are showing promise in the fields of medicine and biotechnology. The biological activity of these compounds is an area of active investigation, with studies revealing a range of potential therapeutic effects. researchgate.net
Research has demonstrated that hydroxylated biphenyls possess antioxidant properties , which are crucial for combating oxidative stress-related diseases. archivesofmedicalscience.com Some derivatives have also exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, certain this compound derivatives have been identified as potent inhibitors of enzymes like tyrosinase and laccase, suggesting potential applications in cosmetics and as antifungal agents. mdpi.com
The unique structure of this compound also makes it a valuable scaffold for the development of new therapeutic agents and drug delivery systems. ambeed.com For instance, it has been used to create hydrogels for controlled drug release. researchgate.net The ability of these compounds to interact with biological targets, such as proteins and enzymes, is a key focus of current research. biosynth.comarchivesofmedicalscience.com
Table 3: Investigated Biological Activities of this compound and its Derivatives
Biological Activity | Mechanism of Action (where known) | Potential Application |
Antioxidant | Scavenging of free radicals. | Prevention/treatment of oxidative stress-related diseases. archivesofmedicalscience.com |
Anti-inflammatory | Inhibition of pro-inflammatory cytokine production. | Treatment of inflammatory conditions. |
Enzyme Inhibition (e.g., Tyrosinase) | Competitive inhibition of the enzyme's active site. mdpi.com | Cosmetics (skin lightening), antifungal treatments. mdpi.com |
Bacterial Inhibition | Disruption of essential biosynthetic pathways. biosynth.com | Development of new antibacterial agents. biosynth.com |
Computational Design and Predictive Modeling for Enhanced Functionality
The advancement of computational chemistry has opened up new avenues for the rational design of this compound derivatives with tailored properties. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods are being employed to predict the geometric and electronic structures of these molecules. researchgate.net
This predictive power allows researchers to screen virtual libraries of compounds and identify candidates with desired characteristics before undertaking laborious and expensive laboratory synthesis. For example, computational models can be used to predict the binding affinity of a this compound derivative to a specific biological target, aiding in the development of new drugs. nih.gov Similarly, the electronic and optical properties of new materials based on this biphenol can be simulated to guide the design of next-generation liquid crystals and polymers. researchgate.net
The synergy between computational modeling and experimental work is accelerating the pace of discovery and innovation in all areas of this compound research.
Interdisciplinary Research with this compound as a Core Building Block
The versatility of this compound makes it an ideal candidate for interdisciplinary research, bridging the gap between chemistry, physics, biology, and engineering.
In the field of supramolecular chemistry , this compound and its derivatives are being used to construct complex, self-assembling systems. rsc.orgrsc.org The ability to control the assembly of these molecules through non-covalent interactions is leading to the creation of novel materials with tunable properties, such as luminescent organic salts. rsc.org
In nanotechnology , researchers are exploring the use of this compound to functionalize surfaces and create ordered molecular layers. nih.gov This has implications for the development of advanced sensors, catalysts, and electronic devices. The stepwise dehydrogenation of its hydroxyl groups on a silver surface, for example, allows for precise control over the resulting supramolecular tessellations. nih.gov
The integration of this compound into interdisciplinary research projects is expected to lead to breakthroughs in areas such as smart materials, targeted drug delivery, and advanced diagnostics. grantome.com
Q & A
Q. What are the structural characteristics of 4,4'-Dihydroxybiphenyl, and how do they influence its reactivity in organic synthesis?
this compound consists of two benzene rings linked by a single bond, with hydroxyl (-OH) groups at the para positions (4 and 4'). This symmetry and conjugation between the aromatic rings enhance its stability and ability to participate in hydrogen bonding, making it a versatile intermediate for polymerization and cross-linking reactions. The hydroxyl groups act as nucleophiles in etherification or esterification reactions, enabling the synthesis of polyesters, polyethers, and epoxy resins .
Q. What are the established methods for synthesizing this compound, and how do they address selectivity challenges?
Traditional synthesis involves dimerization of halogenated phenols (e.g., via Ullmann coupling) or oxidative coupling of phenol derivatives. A patented method uses 4,4'-di(2-hydroxy-2-propyl)biphenyl as a precursor, enabling selective preparation of the 4,4'-isomer with simplified purification steps. Catalytic systems and solvent choices (e.g., polar aprotic solvents) are critical for minimizing byproducts like 2,2'- or 2,4'-isomers .
Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?
- GC-FID : Methanol-diluted samples can be analyzed using a DB-5 column (30 m × 0.25 mm, 0.25 µm), with 4,4'-dipyridyl as an internal standard. Operating conditions include a 250°C injector and a temperature gradient from 100°C to 300°C .
- UPLC-MS/MS : For migration studies (e.g., in food packaging), a C18 column with a methanol/water mobile phase and electrospray ionization (ESI) in negative mode achieves detection limits <1 ng/mL .
Advanced Research Questions
Q. How does the fluorescence behavior of this compound differ from its isomers, and what implications does this have for sensing applications?
Unlike 2,2'-dihydroxybiphenyl, this compound does not exhibit excited-state ionization. Its fluorescence spectrum shows distinct peaks for the un-ionized form (pH <8), monoanion (pH 8–12), and dianion (pH >12). This pH-dependent behavior enables its use as a fluorescent probe for monitoring microenvironmental changes in biological or polymeric systems .
Q. What strategies optimize the purity of this compound-derived intermediates for high-performance materials?
In synthesizing 4,4'-dichlorobiphenyl (a precursor for fluorescent whitening agents), recrystallization from ethanol/water mixtures or column chromatography with silica gel (hexane/ethyl acetate eluent) removes impurities. Purity >99% is critical for minimizing side reactions in subsequent sulfonation or polymerization steps .
Q. How does this compound enhance the thermal and oxidative stability of engineering plastics?
As a monomer in polyesters (e.g., polyarylate) or polycarbonates, its rigid biphenyl backbone reduces chain mobility, increasing glass transition temperatures (Tg). The hydroxyl groups also act as radical scavengers, mitigating oxidative degradation in high-temperature applications (e.g., aerospace composites) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats are mandatory.
- Storage : Store in airtight containers at 2–8°C to prevent degradation; avoid prolonged exposure to light or moisture .
- Decomposition : Thermal decomposition above 280°C may release biphenyl and phenolic byproducts, requiring fume hood use during high-temperature reactions .
Q. How can researchers resolve discrepancies in reported fluorescence data for this compound?
Contradictory reports on ionization states (e.g., dianion formation) may arise from solvent polarity or excitation wavelength differences. Standardizing conditions (e.g., pH 12 buffer, λex = 290 nm) and validating with NMR or FTIR for structural confirmation can reconcile such inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.